[4-(Bromomethyl)benzyl]triphenylphosphonium bromide [4-(Bromomethyl)benzyl]triphenylphosphonium bromide
Brand Name: Vulcanchem
CAS No.: 14366-74-6
VCID: VC21014268
InChI: InChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1
SMILES: C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Molecular Formula: C26H23Br2P
Molecular Weight: 526.2 g/mol

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide

CAS No.: 14366-74-6

VCID: VC21014268

Molecular Formula: C26H23Br2P

Molecular Weight: 526.2 g/mol

* For research use only. Not for human or veterinary use.

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide - 14366-74-6

Description

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium cation linked to a benzyl group with a bromomethyl substituent. This compound is notable for its lipophilicity and ability to penetrate biological membranes, making it significant in various scientific applications, particularly in mitochondrial research and organic synthesis. The compound's Chemical Abstracts Service (CAS) number is 14366-74-6, and it has a molecular formula of C26H23Br2P with a molecular weight of approximately 526.24 g/mol .

Synthesis Methods

The synthesis of [4-(Bromomethyl)benzyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable benzyl halide, such as 4-(bromomethyl)benzyl bromide, in a polar solvent under reflux conditions. This method ensures efficient interaction between reactants and yields a high-purity product .

Biological Activity

The biological activity of [4-(Bromomethyl)benzyl]triphenylphosphonium bromide is primarily attributed to its ability to accumulate in mitochondria due to its positive charge and lipophilicity. This accumulation disrupts mitochondrial function, which can be used to study mitochondrial-dependent processes or induce cell death in targeted cells . The compound has shown potential antitumor properties, as triphenylphosphonium cations have a tenfold higher accumulation in carcinoma cells compared to normal cells .

Research Findings

Research indicates that compounds with triphenylphosphonium groups, like [4-(Bromomethyl)benzyl]triphenylphosphonium bromide, can be used as precursors for radiolabelled molecules in cancer detection by positron emission tomography (PET) . Additionally, the compound's ability to target mitochondria makes it a candidate for drug delivery systems aimed at treating mitochondrial diseases.

Applications

Application AreaDescription
Organic SynthesisUsed as a reagent in the synthesis of various organic compounds, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biological ResearchUtilized in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.
MedicineExplored for its potential use in drug delivery systems targeting mitochondria.
IndustryEmployed in the production of specialty chemicals and materials due to its reactivity and stability.

The compound's diverse applications highlight its significance in both academic research and industrial settings.

CAS No. 14366-74-6
Product Name [4-(Bromomethyl)benzyl]triphenylphosphonium bromide
Molecular Formula C26H23Br2P
Molecular Weight 526.2 g/mol
IUPAC Name [4-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide
Standard InChI InChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1
Standard InChIKey KUXBEOGHKWNPTG-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Canonical SMILES C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
PubChem Compound 197927
Last Modified Aug 15 2023

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